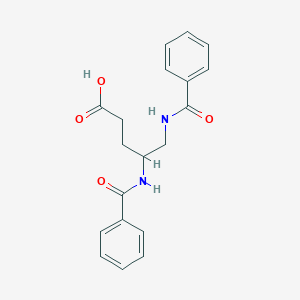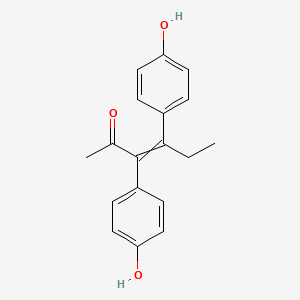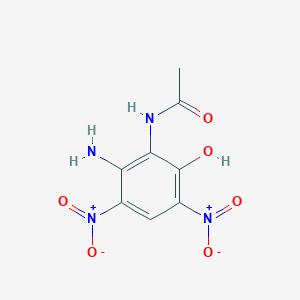![molecular formula C14H17NO6 B14376267 Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate CAS No. 88521-76-0](/img/structure/B14376267.png)
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a complex structure with a nitro group, a methylpropanoyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate typically involves the esterification of 2-(2-methylpropanoyl)-4-nitrophenol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
2-(2-methylpropanoyl)-4-nitrophenol+ethyl acetateH2SO4Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Hydrolysis: 2-(2-methylpropanoyl)-4-nitrophenol and ethanol.
Reduction: 2-(2-methylpropanoyl)-4-aminophenoxy acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can be hydrolyzed in vivo to release the active carboxylic acid and alcohol, which may exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate can be compared with other esters and nitro compounds:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity aroma, used in perfumes and flavorings.
Nitrophenol derivatives: Compounds with similar nitro groups that exhibit antimicrobial properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- 2-nitrophenol
- 4-nitrophenol
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
88521-76-0 |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
ethyl 2-[2-(2-methylpropanoyl)-4-nitrophenoxy]acetate |
InChI |
InChI=1S/C14H17NO6/c1-4-20-13(16)8-21-12-6-5-10(15(18)19)7-11(12)14(17)9(2)3/h5-7,9H,4,8H2,1-3H3 |
Clave InChI |
SMZLHPCFFPMBKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenylsilane](/img/structure/B14376198.png)
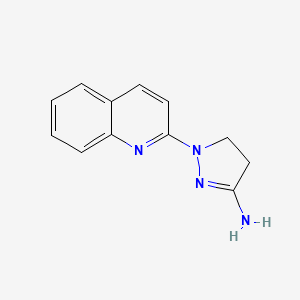

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
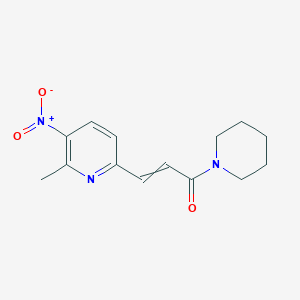
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
